G140
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Overview
Description
G140 is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the immune response by detecting cytosolic double-stranded DNA (dsDNA). This compound has shown significant potential in scientific research due to its anti-inflammatory properties and its ability to inhibit cGAS with high specificity .
Preparation Methods
G140 was developed from a molecular scaffold identified through high-throughput screening targeted towards recombinant human cGAS. The inclusion of a methyl pyrazole group in this compound significantly improves its potency and inhibitory activity against human cGAS . The synthetic route involves the incorporation of this methyl pyrazole group into the molecular structure, followed by purification to achieve a high level of purity (≥95%) for research use .
Chemical Reactions Analysis
G140 undergoes various chemical reactions, primarily focusing on its interaction with cGAS. It competes with cGAS substrates ATP and GTP, thereby inhibiting the synthesis of 2’, 3’-cGAMP . The compound has been shown to inhibit cGAS-induced signaling pathways in a dose-dependent manner, with no substantial cellular toxicity . Major products formed from these reactions include the inhibition of IRF and NF-κB signaling pathways .
Scientific Research Applications
G140 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It is used as a probe for the development of drugs targeting human cGAS to prevent auto-inflammation and treat interferonopathies . Additionally, this compound has been utilized in studies to understand the role of cGAS in autoimmune diseases, such as systemic lupus erythematosus, and its involvement in the production of type I interferons . The compound’s ability to inhibit cGAS-mediated activation of NF-κB makes it a valuable tool in research focused on inflammatory diseases .
Mechanism of Action
G140 exerts its effects by targeting the catalytic pocket of human cGAS, competing with the enzyme’s substrates ATP and GTP. This competition inhibits the synthesis of 2’, 3’-cGAMP, a cyclic dinucleotide that activates the STING pathway . The inhibition of this pathway results in the suppression of IRF and NF-κB-mediated expression of pro-inflammatory cytokines and type-I interferons . Co-crystallization studies have confirmed that this compound binds to the cGAS catalytic pocket, effectively blocking its activity .
Comparison with Similar Compounds
G140 is often compared with other cGAS inhibitors, such as G150 and RU.521. While G150 also targets the cGAS catalytic pocket, it features a 2-aminopyridine moiety instead of the methyl pyrazole group found in this compound . RU.521 is another selective cGAS inhibitor with anti-inflammatory effects, but this compound has demonstrated better inhibitory activity and pathway selectivity . These comparisons highlight this compound’s uniqueness in terms of its potency and specificity in inhibiting human cGAS .
Properties
Molecular Formula |
C17H16Cl2N4O2 |
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Molecular Weight |
379.241 |
IUPAC Name |
1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3 |
InChI Key |
NVPFAXHXXODQRO-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G140; G-140; G 140 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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